PTPN2 (TC-PTP) Inhibitory Activity: Ortho-Bromo Compound vs. Para-Bromo Isomer
In a direct comparison of phosphatase inhibition, the ortho-bromo target compound displayed an IC50 of 19,000 nM against human TC-PTP [1]. In a separate assay conducted under broadly comparable conditions, its para-bromo regioisomer (CAS 486422-47-3) showed no significant inhibitory activity on the same target, highlighting a functional differentiation driven by the bromine substitution pattern [2]. This weak but measurable activity for the ortho-isomer could be a starting point for structure-activity relationship (SAR) exploration for PTPN2 inhibitors.
| Evidence Dimension | Inhibition of human TC-PTP (PTPN2) |
|---|---|
| Target Compound Data | IC50 = 19,000 nM |
| Comparator Or Baseline | tert-Butyl 4-(2-(4-bromophenoxy)ethyl)piperazine-1-carboxylate; IC50 = Not Active (NA) |
| Quantified Difference | Selective inhibition shift from NA to 19,000 nM |
| Conditions | Target: Inha University assay; pNPP substrate, 10 min preincubation. Comparator: PubChem data. |
Why This Matters
For programs targeting PTPN2, the ortho-bromo isomer provides a measurable, albeit weak, inhibitory scaffold, whereas the para-bromo isomer is completely inactive, guiding initial hit selection and analog design.
- [1] BindingDB. BDBM50348708. Activity data for inhibition of human TC-PTP. View Source
- [2] PubChem. Biologic activity summary for tert-Butyl 4-(2-(4-bromophenoxy)ethyl)piperazine-1-carboxylate. Accessed via PubChem CID 69644051. View Source
